Ethacrynic Acid Epoxide

Diuretic Pharmacology Loop Diuretic Mechanism Structure-Activity Relationship

Ethacrynic Acid Epoxide (CAS 27223‑10‑5) is the irreplaceable, pharmacopeial-grade impurity standard for ANDA analytical method validation. Its unique epoxide substitution eliminates the Michael‑acceptor reactivity of the parent drug, making it the only structurally analogous negative control that preserves the dichlorophenoxyacetic acid scaffold while completely ablating diuretic activity, renal Na⁺/K⁺‑ATPase inhibition, and protein‑sulfhydryl binding. As a specific marker of oxidative forced degradation (H₂O₂), this compound enables direct HPLC quantification of ethacrynic acid susceptibility, supporting ICH Q3A/Q3B impurity profiling, antioxidant selection, and packaging design. Supplied with full Certificate of Analysis (NMR, MS, HPLC purity ≥95%) and traceable to USP/EP upon request. Researchers investigating GST inhibition or Wnt/β‑catenin signaling also rely on this epoxide to dissect covalent‑modification‑dependent effects from alternative pathways. Recommended for negative‑control experiments at doses up to 23 mg/kg i.v. (canine models) with no significant diuretic response. Standard B2B shipping available; stock quantities from mg to gram scale. Request a quote for your specific lot and documentation requirements.

Molecular Formula C13H12Cl2O5
Molecular Weight 319.13 g/mol
CAS No. 27223-10-5
Cat. No. B1144485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacrynic Acid Epoxide
CAS27223-10-5
Synonyms[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid;  2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid
Molecular FormulaC13H12Cl2O5
Molecular Weight319.13 g/mol
Structural Identifiers
SMILESCCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
InChIInChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17)
InChIKeyXAYYIOYUOMBDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethacrynic Acid Epoxide (CAS 27223-10-5): A Critical Comparator for Diuretic Mechanism Studies and Regulatory Reference Standards


Ethacrynic Acid Epoxide (2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid) is a structurally defined derivative of the loop diuretic ethacrynic acid, distinguished by the replacement of the α,β-unsaturated ketone moiety with an epoxide ring [1]. First synthesized and pharmacologically characterized in 1971, this compound serves as a key mechanistic probe because the epoxide modification ablates the Michael-acceptor reactivity essential for the parent drug's biological activity [2]. The compound is also recognized as a degradation product and process impurity of ethacrynic acid, making it indispensable as a pharmacopeial reference standard for analytical method development and quality control in pharmaceutical manufacturing [3].

Why Ethacrynic Acid Analogs Cannot Substitute for Ethacrynic Acid Epoxide in Mechanistic Studies and Regulatory Analysis


Ethacrynic Acid Epoxide is not merely an inactive analog of ethacrynic acid; its complete loss of diuretic activity, renal Na⁺/K⁺-ATPase inhibition, and reactivity with protein-bound sulfhydryl groups is directly attributable to the epoxide substitution, which eliminates the α,β-unsaturated ketone required for Michael addition [1]. Other ethacrynic acid derivatives—such as amide conjugates, Mannich base derivatives, or cysteine adducts—retain varying degrees of GST-inhibitory or diuretic activity, rendering them unsuitable as negative controls in studies of the parent drug's mechanism of action [2]. Furthermore, as a confirmed oxidative degradation product and process impurity of ethacrynic acid, this specific compound possesses unique chromatographic retention times and spectral properties that no generic analog can replicate, making it irreplaceable for HPLC method validation and pharmacopeial reference standard applications [3].

Ethacrynic Acid Epoxide: Quantitative Differentiation Evidence Against Comparator Compounds


Complete Ablation of Diuretic Activity in Dogs Compared to Parent Ethacrynic Acid

In a direct head-to-head comparison in anesthetized dogs, the epoxide derivative (compound 2a) produced no measurable diuretic response at intravenous doses of 2 mg/kg, while ethacrynic acid at 2 mg/kg elicited a robust diuresis. Even when the epoxide dose was escalated to 23 mg/kg—over tenfold higher—there was still no significant effect on urine flow or glomerular filtration rate [1]. This demonstrates that the epoxide moiety completely eliminates the pharmacodynamic activity responsible for the parent drug's clinical utility.

Diuretic Pharmacology Loop Diuretic Mechanism Structure-Activity Relationship

Loss of Renal Na⁺/K⁺-ATPase Inhibitory Activity Relative to Ethacrynic Acid

The same 1971 study directly compared the epoxide and ethacrynic acid for inhibition of canine renal Na⁺/K⁺-ATPase. While ethacrynic acid produced measurable enzyme inhibition, the epoxide derivative failed to inhibit the enzyme, consistent with the requirement of the α,β-unsaturated ketone for covalent modification of the sulfhydryl groups at the enzyme's active site [1]. This provides quantitative mechanistic evidence that the epoxide lacks target engagement at the molecular level.

Renal Ion Transport Na⁺/K⁺-ATPase Inhibition Diuretic Target Engagement

Absence of Effect on Renal Radiomercury Excretion Compared to Ethacrynic Acid and Probenecid

In a renal interaction study in anesthetized dogs, the epoxide derivative was directly compared with ethacrynic acid and probenecid for effects on urinary radiomercury excretion. The epoxide did not alter radiomercury excretion, classifying it as a nondiuretic compound alongside probenecid. By contrast, ethacrynic acid markedly decreased radiomercury excretion when administered 2 hours after mercury, confirming that the epoxide lacks the sulfhydryl reactivity required for interaction with the renal excretory carrier shared by ethacrynic acid and mercury [1].

Renal Pharmacokinetics Drug Transporter Interaction Mercurial Diuretic Interaction

Regulatory-Grade Reference Standard with Defined Chromatographic Identity for ANDA and USP/EP Traceability

Ethacrynic Acid Epoxide is supplied as a fully characterized reference standard with comprehensive analytical data (NMR, MS, HPLC purity) compliant with regulatory guidelines, enabling traceability against USP or EP pharmacopeial standards [1]. Unlike generic research-grade ethacrynic acid or its other analogs, this specific impurity standard possesses a unique CAS registry number (27223-10-5), defined molecular weight (319.14 g/mol), and a distinct chromatographic retention profile that is critical for HPLC method development, forced degradation studies, and ANDA submissions [2]. The compound's defined melting point (113–116°C) and solubility profile (slightly soluble in chloroform and methanol) further distinguish it from ethacrynic acid (m.p. 122–124°C) for identity testing .

Pharmaceutical Quality Control Reference Standard ANDA Method Validation

Structurally Determined Loss of Cysteine Reactivity Confirms Inactivity at Sulfhydryl-Dependent Targets

The 1971 Koechel study explicitly demonstrated that the epoxide derivative fails to react with cysteine in vitro, whereas ethacrynic acid readily undergoes Michael addition with cysteine thiol groups. This differential reactivity was proposed as the molecular basis for the epoxide's complete lack of diuretic activity and its inability to antagonize ethacrynic acid's action when co-administered (2 or 25 mg/kg of epoxide given 30 minutes prior to 2 mg/kg ethacrynic acid did not block the diuretic response) [1]. The epoxide ring, being a cyclic ether, lacks the electrophilic β-carbon of the α,β-unsaturated ketone system that is the hallmark of ethacrynic acid's pharmacophore.

Covalent Drug Reactivity Michael Acceptor Pharmacology Sulfhydryl Alkylation

Confirmed Identity as an Oxidative Degradation Product Distinguishing It from Other Synthetic Ethacrynic Acid Impurities

Unlike other ethacrynic acid impurities such as Mannich base derivatives, amide analogs, or the glutathione conjugate, Ethacrynic Acid Epoxide is specifically formed via oxidative degradation of the parent drug—for instance, through reaction with hydrogen peroxide [1]. This distinct origin means that its presence in a stability sample provides specific information about oxidative stress conditions that other impurities cannot reveal. Its chemical structure—2-(2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy)acetic acid—is unique among known ethacrynic acid degradation products [2].

Forced Degradation Studies Pharmaceutical Stability Impurity Profiling

Ethacrynic Acid Epoxide: Validated Application Scenarios for Research and Pharmaceutical Procurement


Definitive Negative Control for Ethacrynic Acid Diuretic Mechanism Studies

In experiments investigating the role of sulfhydryl reactivity in loop diuretic action, Ethacrynic Acid Epoxide serves as the only structurally analogous negative control that completely lacks both diuretic activity and Na⁺/K⁺-ATPase inhibition while preserving the dichlorophenoxyacetic acid scaffold [1]. Unlike vehicle controls or structurally unrelated compounds, the epoxide controls for any non-specific effects of the phenoxyacetic acid core structure. Recommended dose: up to 23 mg/kg i.v. in canine models, at which no significant diuretic effect is observed [1].

Pharmacopeial Impurity Reference Standard for ANDA and DMF Submissions

Pharmaceutical companies developing generic ethacrynic acid formulations are required to demonstrate chromatographic separation and quantification of the epoxide impurity during method validation. Ethacrynic Acid Epoxide reference standards with full COA documentation (NMR, MS, HPLC purity ≥95%) enable compliance with ICH Q3A/Q3B guidelines on impurity profiling and provide traceability to USP or EP standards upon request [2]. This is the only commercially available standard specifically characterized for this purpose .

Oxidative Stress Marker in Forced Degradation and Stability-Indicating Studies

When ethacrynic acid API or finished dosage forms are subjected to oxidative forced degradation conditions (e.g., H₂O₂ treatment), the epoxide is formed as a specific marker of oxidative decomposition [3]. Its quantitation by HPLC provides direct evidence of oxidative susceptibility, informing formulation strategies (e.g., antioxidant selection, packaging requirements). No other ethacrynic acid-related compound can serve as this specific oxidative degradation marker [3].

Mechanistic Probe for Differentiating Sulfhydryl-Dependent from Sulfhydryl-Independent GST Interactions

Ethacrynic acid exhibits both GST inhibition (via Michael addition) and GST substrate activity. The epoxide, lacking the Michael acceptor, allows researchers to dissect whether observed cellular effects of ethacrynic acid are attributable to GST inhibition or to alternative pathways such as reactive oxygen species generation or Wnt/β-catenin signaling modulation [3]. In GST inhibition assays, the epoxide serves as a negative control that preserves the dichlorophenoxyacetic acid binding scaffold while eliminating covalent modification capability [1].

Quote Request

Request a Quote for Ethacrynic Acid Epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.